N-Acetyl Cefpodoxime Proxetil-d3 chemical structure and properties
N-Acetyl Cefpodoxime Proxetil-d3 chemical structure and properties
Technical Whitepaper: N-Acetyl Cefpodoxime Proxetil-d3 – Structural Characterization and Bioanalytical Applications
Executive Summary
In the rigorous landscape of pharmaceutical quality control and pharmacokinetic profiling, N-Acetyl Cefpodoxime Proxetil-d3 serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS). It is the deuterated analog of N-Acetyl Cefpodoxime Proxetil (identified as Impurity G in European Pharmacopoeia standards), a process-related impurity and potential degradation product of the third-generation cephalosporin prodrug, Cefpodoxime Proxetil.
This guide provides an exhaustive technical analysis of the compound’s chemical architecture, synthesis logic, physicochemical properties, and its application in LC-MS/MS bioanalytical workflows. It is designed for analytical scientists requiring high-fidelity data for impurity qualification and metabolic tracking.
Part 1: Chemical Identity & Structural Elucidation[1]
The structural integrity of N-Acetyl Cefpodoxime Proxetil-d3 is defined by the modification of the primary amine on the aminothiazole ring with a deuterated acetyl group. This modification alters the polarity and retention characteristics compared to the parent prodrug while maintaining ionization similarity for mass spectrometry.
Nomenclature and Classification
-
IUPAC Name: 1-[(isopropoxycarbonyl)oxy]ethyl (6R,7R)-7-[[(2Z)-2-(2-[(methyl-d3)carbonyl]amino -1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[1][2][3]
-
Target Impurity Reference: Corresponds to Impurity G (EP) / Impurity M (USP context dependent).
-
Molecular Formula:
-
Molecular Weight: 602.65 g/mol (approximate, depending on D-enrichment).
Structural Architecture
The molecule consists of three distinct pharmacophores:
-
The Cephalosporin Core: A beta-lactam ring fused to a dihydrothiazine ring, responsible for antibacterial activity (inactive until de-esterified).[6]
-
The Proxetil Moiety: An ester promoiety at C-4, enhancing oral bioavailability.
-
The N-Acetyl-d3 Side Chain: Attached to the C-7 aminothiazole.[1][7] The deuterium label (
) is located on the methyl group of the acetyl functionality, providing a +3 Da mass shift.
Figure 1: Structural schematic of N-Acetyl Cefpodoxime Proxetil-d3 highlighting the deuterated acetylation site.
Part 2: Physicochemical Properties
Understanding the shift in properties from the parent drug is essential for method development. The N-acetylation significantly reduces the basicity of the thiazole amine.
| Property | Value / Characteristic | Impact on Analysis |
| Solubility | Low in water; Soluble in Acetonitrile, Methanol, DMSO. | Dissolve standards in DMSO or MeOH; avoid pure aqueous solvents to prevent precipitation. |
| LogP (Predicted) | ~2.5 - 3.0 (More lipophilic than parent). | Expect longer retention time (RT) in Reverse Phase (RP-LC) compared to Cefpodoxime Proxetil. |
| pKa | Acidic (Carboxyl): Masked by ester.Basic (Thiazole): Neutralized by acetylation. | The loss of the basic amine makes the molecule neutral at physiological pH, reducing polarity. |
| UV Max | ~235 nm, ~254 nm. | Compatible with standard UV detectors, though MS is preferred for specificity. |
| Hygroscopicity | Moderate. | Store in desiccated conditions to prevent ester hydrolysis. |
Part 3: Synthesis & Isotopic Labeling Strategy
The synthesis of N-Acetyl Cefpodoxime Proxetil-d3 is typically achieved through the direct acetylation of Cefpodoxime Proxetil using isotopically labeled reagents. This "late-stage labeling" strategy ensures high isotopic incorporation.
Synthetic Protocol (Conceptual)
-
Precursor: High-purity Cefpodoxime Proxetil (free base).
-
Reagent: Acetic Anhydride-d6 (
) or Acetyl Chloride-d3 ( ). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Pyridine or Triethylamine (to scavenge acid byproducts).
-
Conditions:
to Room Temperature, inert atmosphere ( ).
Reaction Mechanism: The nucleophilic primary amine of the aminothiazole attacks the carbonyl carbon of the deuterated acetylating agent. The reaction must be carefully monitored to prevent degradation of the sensitive proxetil ester or the beta-lactam ring.
Figure 2: Synthetic workflow for the preparation of the deuterated standard.
Part 4: Bioanalytical Applications (LC-MS/MS)
The primary utility of N-Acetyl Cefpodoxime Proxetil-d3 is as an Internal Standard (IS) for the quantification of Impurity G in drug substances or formulations. Due to the +3 Da mass shift, it co-elutes with the non-deuterated impurity but is spectrally distinct.
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion:
.-
Impurity G (Target):
-
IS (d3-Analog):
-
-
Fragmentation Pattern (MRM Transitions):
-
The primary fragmentation usually involves the loss of the proxetil moiety or cleavage of the amide bond.
-
Key Transition:
(Loss of proxetil + acetyl retention on core) or specific fragments retaining the d3-acetyl group.
-
Experimental Protocol: Impurity Profiling
Objective: Quantify N-Acetyl Cefpodoxime Proxetil (Impurity G) in a Cefpodoxime Proxetil tablet formulation.
-
Standard Preparation:
-
Prepare Stock Solution of N-Acetyl Cefpodoxime Proxetil-d3 (1 mg/mL in DMSO).
-
Spike into sample solvent at a fixed concentration (e.g., 50 ng/mL).
-
-
Sample Extraction:
-
Pulverize tablets; dissolve in Acetonitrile:Water (50:50).
-
Add IS spike.
-
Centrifuge and filter (0.22 µm).
-
-
LC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
-
Quantification:
-
Calculate the Area Ratio:
. -
Plot against calibration curve of non-deuterated Impurity G.
-
Figure 3: LC-MS/MS decision tree for impurity quantification using the deuterated internal standard.
Part 5: Stability & Handling
Crucial Warning: This compound contains both a beta-lactam ring and an ester linkage .[6] It is highly susceptible to hydrolysis.
-
Storage:
-
Temperature:
or lower. -
Atmosphere: Under Argon or Nitrogen (hygroscopic).
-
Container: Amber glass (protect from light).
-
-
Solution Stability:
-
Solvent Choice: Stable in DMSO or Acetonitrile for weeks at
. -
Aqueous Stability: Unstable in water/buffer at room temperature (> 4 hours). Prepare aqueous dilutions immediately before injection.
-
pH Sensitivity: Rapid degradation at
(ester hydrolysis) and (beta-lactam cleavage). Maintain for optimal stability.
-
References
-
European Directorate for the Quality of Medicines (EDQM). Cefpodoxime Proxetil Monograph 2341. European Pharmacopoeia (Ph.[8] Eur.) 10th Edition. (Lists Impurity G structure and limits). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cefpodoxime Proxetil. PubChem.[6][9] (Structural basis for parent compound).[10][2][3][9][11][12] [Link]
-
Chong, N. et al. Characterization of impurities in cefpodoxime proxetil using LC–MSn. Journal of Pharmaceutical and Biomedical Analysis, 2013. (Detailed fragmentation pathways and impurity identification). [Link]
-
U.S. Food and Drug Administration (FDA). GSRS Substance Registration: N-Acetyl Cefpodoxime Proxetil.[2] (Confirmation of chemical identity and synonyms). [Link]
-
Alsante, K. M. et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 2007. (Methodology for using SIL-IS in impurity profiling). [Link]
Sources
- 1. Cefpodoxime Proxetil | C21H27N5O9S2 | CID 6526396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-ACETYL-CEFPODOXIME PROXETIL [drugfuture.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. N-Acetyl Cefpodoxime Proxetil-d3 5mg | rons [rons.odoo.com]
- 5. N-Acetyl Cefpodoxime Proxetil-d3 [m.chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. drugfuture.com [drugfuture.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. A review of the pharmacokinetics of cefpodoxime proxetil - PubMed [pubmed.ncbi.nlm.nih.gov]
